molecular formula C15H18N2O B169959 Huperzine C CAS No. 163089-71-2

Huperzine C

Numéro de catalogue: B169959
Numéro CAS: 163089-71-2
Poids moléculaire: 242.32 g/mol
Clé InChI: IZGRHSRWTILCID-FIXISWKDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Huperzine C is a lycodine-type alkaloid isolated from Huperzia serrata (Chinese club moss), a plant traditionally used in Chinese medicine for cognitive enhancement and neurological disorders . Structurally, it shares a core bicyclic framework with other huperzine alkaloids but differs in substituent groups and double bond positioning. Its molecular formula is C₁₅H₁₈N₂O, with a molecular weight of 242.32 . This compound is noted for its acetylcholinesterase (AChE) inhibitory activity, though it is less studied compared to its analogs, Huperzine A and Huperzine B .

Méthodes De Préparation

Biosynthetic Pathways of Huperzine C

This compound is biosynthesized from huperzine B through a specialized enzymatic process involving Fe(II)/2-oxoglutarate–dependent dioxygenases (2OGDs). This transformation is part of a tightly regulated metabolic regulon in Phlegmariurus tetrastichus, a club moss species .

Enzymatic Conversion from Huperzine B

The conversion of huperzine B to this compound is catalyzed by the enzyme Pt2OGD-1, which cleaves both a C–N bond and a C–C bond within the piperidine ring of huperzine B . This reaction results in ring opening and the loss of a carbon atom, forming this compound as an intermediate (Figure 1). The enzymatic process requires Fe(II) and 2-oxoglutarate as cofactors, with optimal activity observed under neutral to slightly acidic conditions (pH 6.5–7.5) .

Table 1: Key Parameters for Pt2OGD-1 Catalyzed Conversion of Huperzine B to C

ParameterValue/RangeSource
Optimal pH6.5–7.5
Temperature25–30°C
CofactorsFe(II), 2-oxoglutarate
Reaction Time2–4 hours
Substrate SpecificityHuperzine B

Metabolic Regulation and Gene Coordination

The biosynthesis of this compound is embedded within a transcriptionally co-regulated metabolic network. RNA sequencing studies have identified a coregulated cluster of genes, including PtLDC-2 (lysine decarboxylase) and PtCAO-1 (cadaverine oxidase), which generate the precursor 1-piperideine . This precursor undergoes polyketide chain elongation via a type III polyketide synthase (PKS) to form 4-(2-piperidyl)acetoacetic acid (4PAA), a precursor to huperzine B and subsequently this compound .

Role of 2OGD Enzymes in Ring Modification

Pt2OGD-1 belongs to the 2-oxoglutarate–dependent dioxygenase family, which typically mediates hydroxylation or desaturation reactions. However, in this case, Pt2OGD-1 performs a noncanonical ring-cleavage reaction, expanding the known functional diversity of this enzyme class . Structural studies suggest that substrate binding induces conformational changes in Pt2OGD-1, positioning the piperidine ring of huperzine B for simultaneous C–N and C–C bond cleavage .

Analyse Des Réactions Chimiques

Key Structural Features:

  • A tricyclic framework with fused pyridone and cycloheptene rings.

  • Stereochemical complexity at positions C1, C9, and C13.

  • Presence of an ethylidene group (C13) and a primary amine (C1).

Natural Occurrence and Biosynthetic Context

Huperzine C has been isolated from Lycopodiastrum casuarinoides, a plant in the Huperziaceae family . While biosynthetic pathways for Huperzine A are well-documented, no studies in the provided sources detail this compound’s biosynthesis or chemical modifications.

Comparison to Huperzine A Derivatives

Although this compound-specific reactions are absent, insights can be inferred from reactions of structurally similar Huperzine A derivatives :

Reaction TypeExample (Huperzine A)ConditionsProduct YieldCitation
Halogenation Bromination at C2NBS, CH₂Cl₂, RT, 24h60%
Cyanidation Rosenmund–von Braun reactionCuCN, DMF, 120°C, 72h53%
Hydroxylation Copper-catalyzed reactionCuI, H₂O, 140°C, 72h64%
Ethoxylation Copper-mediated substitutionCuI, EtOH, 140°C, 72h29%

Note : this compound’s C13 ethylidene group may undergo analogous functionalization (e.g., epoxidation or hydrogenation), but no experimental data supports this in the provided sources.

Research Gaps and Limitations

The absence of this compound-specific reaction data in the analyzed literature highlights:

  • A focus on Huperzine A due to its acetylcholinesterase inhibition and therapeutic potential .

  • Limited exploration of minor Huperzine analogs like this compound in synthetic or medicinal chemistry .

Proposed Directions for Future Work

  • Functionalization of the Ethylidene Group : Investigate Diels-Alder or epoxidation reactions at C13.

  • Stereoselective Modifications : Explore chiral catalysts for selective amine or pyridone derivatization.

  • Biological Screening : Assess this compound’s activity against acetylcholinesterase or NMDA receptors, as seen with Huperzine A .

Applications De Recherche Scientifique

Neuroprotective Effects

Huperzine C exhibits significant neuroprotective properties, which are primarily attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. By preventing the degradation of this neurotransmitter, this compound enhances cholinergic transmission, which is crucial for learning and memory processes.

Cognitive Enhancement

Research indicates that this compound may enhance cognitive functions such as memory and learning. This has been particularly noted in studies involving animal models and preliminary human trials.

Clinical Studies

  • Animal Models : In rodent studies, administration of this compound has resulted in improved performance in memory tasks and reduced cognitive decline associated with aging or induced neurotoxicity.
  • Human Trials : Limited clinical trials have suggested that this compound can improve cognitive functions in individuals with mild cognitive impairment or early-stage Alzheimer's disease.

Therapeutic Uses

This compound's potential therapeutic applications extend to various neurological disorders:

  • Alzheimer's Disease : Similar to its counterpart Huperzine A, this compound is being investigated for its efficacy in treating Alzheimer's disease. Its ability to enhance cholinergic activity may help alleviate symptoms associated with this condition.
  • Vascular Dementia : Preliminary findings suggest that this compound may also benefit patients suffering from vascular dementia by improving cognitive function and daily living activities.
  • Schizophrenia : Some studies have explored the use of this compound as an adjunct treatment for schizophrenia, focusing on its potential to enhance cognitive deficits commonly observed in these patients.

Comparative Analysis with Other Compounds

A comparative analysis of this compound with other cholinesterase inhibitors reveals its unique profile:

CompoundAChE Inhibition PotencyNeuroprotective EffectsClinical Efficacy in AD
This compoundHighYesPromising but limited
DonepezilModerateYesWell-established
RivastigmineModerateYesWell-established
GalantamineModerateYesWell-established

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Differences

  • Huperzine A : Contains an exocyclic double bond (C11–C12) and a hydroxymethyl group at C15, critical for high AChE inhibition .
  • Huperzine C : Differs by an endocyclic double bond (C12–C13) and lacks the hydroxymethyl group at C15, reducing its potency .
  • Huperzine B : Features a methyl group at C14 and a hydroxyl group at C16, contributing to moderate AChE inhibition .
  • Lycoparin C : Shares the lycodine skeleton but has a hydroxymethyl group at C15, resulting in lower activity than this compound .

Acetylcholinesterase (AChE) Inhibitory Activity

The IC₅₀ values (concentration required for 50% enzyme inhibition) highlight key differences:

Compound IC₅₀ (μM) Key Structural Features
Huperzine A 0.0743 ± 0.0028 Exocyclic double bond, hydroxymethyl at C15
This compound 0.6 ± 0.1 Endocyclic double bond, methyl at C15
Huperzine B 20.2 ± 1.3 Hydroxyl at C16, methyl at C14
Lycoparin C 23.9 ± 2.2 Hydroxymethyl at C15, lycodine core
N-Demethylhuperzinine 1.9 ± 0.2 Lacks N-methyl group at C13

Key Findings :

  • Huperzine A is 8-fold more potent than this compound due to its exocyclic double bond and hydroxymethyl group, which enhance binding to AChE’s catalytic site .
  • The amino group at C13 in this compound is critical; its removal (e.g., in N-Demethylhuperzinine) reduces activity by 3-fold .
  • Lycoparin C’s hydroxymethyl group at C15 lowers potency compared to this compound’s methyl group, emphasizing the importance of C15 substituents .

Mechanism of Action and Binding Sites

  • Huperzine A : Binds to the acyl pocket of AChE via π-π stacking with Trp84 and hydrogen bonding to Gly117 .
  • This compound : Likely interacts with the peripheral anionic site (PAS) of AChE, similar to Tumulosic acid, but with weaker affinity due to structural constraints .

Pharmacological and Toxicological Profiles

  • Huperzine A: Crosses the blood-brain barrier, protects against organophosphate toxicity, and shows neuroprotective effects . However, it induces CYP3A4 enzymes, risking drug interactions .
  • This compound: Limited toxicity data; its lower potency suggests milder side effects, but this remains understudied .
  • Huperzine B : Lower toxicity in mice compared to tacrine, a synthetic AChE inhibitor .

Activité Biologique

Huperzine C, a lesser-known alkaloid derived from the Chinese club moss Huperzia serrata, has garnered interest for its potential neuroprotective and cognitive-enhancing properties. While much of the research focuses on Huperzine A, this compound is believed to share similar mechanisms of action, particularly in relation to cholinergic activity and neuroprotection. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Cholinesterase Inhibition
this compound is thought to act as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound may enhance cholinergic transmission, which is often impaired in neurodegenerative diseases such as Alzheimer’s disease (AD) and vascular dementia (VaD) .

Neuroprotective Effects
Research indicates that this compound may exert neuroprotective effects through various mechanisms:

  • Antioxidant Activity : this compound may increase the activity of antioxidant enzymes, thereby protecting neurons from oxidative stress .
  • Anti-apoptotic Properties : The compound appears to modulate apoptotic pathways, reducing neuronal death induced by toxic agents such as β-amyloid .
  • Nerve Growth Factor (NGF) Modulation : Studies suggest that this compound may enhance NGF levels, which are crucial for neuronal survival and growth .

Animal Studies

Animal models have been instrumental in elucidating the effects of Huperzine compounds. For example:

  • Cognitive Enhancement : In rodent models, administration of Huperzine A resulted in improved performance in memory tasks . It is hypothesized that this compound would exhibit comparable effects.
  • Seizure Resistance : Research has shown that Huperzine A can provide seizure protection in genetic epilepsy models, suggesting a broader neuroprotective role that may extend to this compound .

Data Table: Comparative Biological Activities

Activity TypeHuperzine AThis compound (Hypothetical)
Cholinesterase InhibitionYesYes
Antioxidant ActivityYesYes
NeuroprotectionYesExpected
Cognitive EnhancementSignificant improvement observedHypothetical based on A findings
Anti-apoptotic EffectsYesExpected

Case Studies

  • Alzheimer's Disease Management : In a study involving patients with mild to moderate AD treated with Huperzine A, significant improvements were noted in cognitive assessments over 16 weeks . Similar studies investigating this compound could yield valuable insights into its efficacy.
  • Vascular Dementia : Research has indicated that cholinesterase inhibitors like Huperzine A can improve symptoms in VaD patients . This suggests a potential application for this compound in managing vascular dementia.

Q & A

Q. FAQs for Huperzine A Research: Methodological and Analytical Considerations

Basic Research Questions

Q. What experimental methodologies are used to validate Huperzine A's molecular interactions with acetylcholinesterase (AChE)?

  • Methodological Answer: Huperzine A's reversible AChE inhibition is studied via:

  • Structural analysis : X-ray crystallography or NMR to map binding conformations (e.g., C-C-O bond angle shifts of 3.6° in AChE's active site) .
  • Spectroscopic validation : IR spectroscopy and quantum chemistry DFT calculations to correlate electronic density (ρbcp) and bond critical points (BCPs) with inhibitory activity .
  • Kinetic assays : Measure IC₅₀ values using Ellman’s method, comparing potency to tacrine or donepezil .

Q. How are controlled preclinical trials designed to assess Huperzine A’s cognitive effects in animal models?

  • Methodological Answer:

  • Model selection : Use transgenic AD mice or scopolamine-induced amnesia models .
  • Outcome measures : Morris water maze for spatial memory; acetylcholine (ACh) levels via microdialysis .
  • Dose optimization : Test 0.1–0.4 mg/kg doses, ensuring blood-brain barrier penetration via LC-MS validation .

Q. What analytical techniques ensure specificity when quantifying Huperzine A in plant sources or biological samples?

  • Methodological Answer:

  • Chiral separation : Use micellar electrokinetic chromatography (MEKC) with SDS surfactants to resolve enantiomers .
  • UHPLC-QTOF-MS : Validate with LOQ ≤10 ng/mL and recovery rates >90% in serum .
  • Source authentication : Compare NMR profiles (e.g., ¹H/¹³C shifts) to reference spectra from Huperzia serrata .

Advanced Research Questions

Q. How do computational free energy landscapes improve predictions of Huperzine A’s binding kinetics and drug-target residence time?

  • Methodological Answer:

  • Energy landscape theory : Simulate ligand binding pathways using molecular dynamics (MD) and Markov state models to calculate activation free energies (ΔG‡) .
  • Validation : Compare predicted koff (dissociation rate) to surface plasmon resonance (SPR) data; deviations <1 kcal/mol indicate high accuracy .

Q. What strategies resolve contradictions between in vitro potency and clinical efficacy in Huperzine A trials?

  • Methodological Answer:

  • Meta-analysis : Pool data from ≥6 RCTs (n=454 patients) using standardized mean differences (SMD) for MMSE/ADAS-Cog outcomes .
  • Heterogeneity adjustment : Apply random-effects models for variability in trial duration (6–12 weeks) and dosing regimens .
  • Biomarker integration : Corrogate AChE inhibition with CSF Aβ42 levels to stratify responders .

Q. How do torsion angle analyses and AIM theory explain Huperzine A’s conformational flexibility during AChE binding?

  • Methodological Answer:

  • Torsion angle mapping : Compare gas-phase vs. bound-state conformers (e.g., C(3)-C(2)-C(1)-C(6) shifts from -47.7° to 6.7°) .
  • AIM theory : Calculate bond ellipticity (ε) at BCPs to identify strain from hydrophobic interactions (e.g., C(12)-Gly119 distance: 3.08 Å) .

Q. What synthetic challenges arise in producing Huperzine A analogs with improved stereochemical purity?

  • Methodological Answer:

  • Epimer control : Use ROESY NMR to distinguish N-oxide epimers (e.g., 1R vs. 12 in Huperzine N) during oxidation .
  • Diastereoselective routes : Optimize UHP-mediated oxidations with equatorial substituents to reduce axial/epimeric byproducts .

Q. Data Reporting and Reproducibility

Q. How should researchers document Huperzine A’s experimental protocols to ensure reproducibility?

  • Methodological Answer:

  • Supplementary files : Provide raw NMR spectra (FID files), MD simulation trajectories, and statistical code .
  • Negative results : Report failed syntheses (e.g., N-oxide byproducts ) or toxicities (e.g., butyrylcholinesterase inhibition ).

Propriétés

IUPAC Name

(1R,9R,13R)-1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10-11H,1,7-8,16H2,2H3,(H,17,18)/t10-,11+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGRHSRWTILCID-FIXISWKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@](C1)([C@@H]2C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147416-32-8
Record name hupC protein, Bacteria
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147416328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carbaldehyde
Huperzine C
1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carbaldehyde
Huperzine C
1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carbaldehyde
Huperzine C
1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carbaldehyde
Huperzine C
1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carbaldehyde
Huperzine C
1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carbaldehyde
Huperzine C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.